molecular formula C18H24N4O2 B2944610 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide CAS No. 950033-81-5

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

Cat. No.: B2944610
CAS No.: 950033-81-5
M. Wt: 328.416
InChI Key: VPQLLFFVTJNWEQ-UHFFFAOYSA-N
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Description

This compound, identified by the IUPAC name 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide, is a structurally complex acetamide derivative. Its molecular formula is C₁₈H₂₃N₅O₂ (based on close analogs in ), with an average molecular weight of approximately 349.41 g/mol (calculated from substituents). The structure features:

  • A cyanocyclopentyl group, which may enhance metabolic stability due to steric hindrance and reduced susceptibility to enzymatic degradation .
  • A 4-methylphenyl terminal group, contributing to lipophilicity and modulating interactions with biological targets .

Properties

IUPAC Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-5-7-15(8-6-14)20-16(23)11-22(2)12-17(24)21-18(13-19)9-3-4-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLLFFVTJNWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide, also known by its IUPAC name, is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structure incorporates a cyanocyclopentyl group, which may confer specific biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}

The compound features several functional groups that are crucial for its biological activity:

  • Cyanocyclopentyl group : Potentially influences binding to biological targets.
  • Acetamide moiety : Common in pharmaceuticals, providing stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor modulation : Binding to receptors can influence signal transduction pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that similar compounds with a cyanocyclopentyl group demonstrate cytotoxic effects against cancer cell lines. This suggests potential applications in oncology.
  • Anti-inflammatory Properties : The acetamide structure is often associated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of cyanocyclopentyl-containing compounds on various cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant antitumor potential .
  • Inflammation Model : In a murine model of inflammation, compounds similar to this compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesBiological ActivityReference
2-Amino-N-(4-methylphenyl)acetamideAcetamide groupModerate cytotoxicity
1-Cyanocyclopentyl derivativeCyanocyclopentyl groupHigh anti-inflammatory activity
4-MethylphenylacetamideSimple acetamideLow bioactivity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyanocyclopentyl and 4-methylphenyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity / Notes Source
Target Compound 1-cyanocyclopentyl, 4-methylphenyl C₁₈H₂₃N₅O₂ ~349.41 Potential metabolic stability
2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide 3-chloro-4-fluoroanilino, 4-methylphenyl C₁₈H₁₈ClFN₄O₂ 376.82 Not reported; halogenation may enhance target affinity
N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide (, h) 3,5-dibromophenyl, 4-hydroxyphenyl C₁₄H₁₁Br₂NO₂ 409.06 Radiotherapy sensitizer
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide () Hydroxymethyl, methoxyphenyl C₁₈H₂₁N₃O₃ 327.38 Melatonin receptor ligand; improved water solubility
N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide () Benzimidazole, pyridinyl C₁₄H₁₄N₆O 282.30 α-glucosidase inhibition; antidiabetic
Key Observations:

Halogenation (e.g., bromine in or chlorine/fluorine in ) enhances molecular weight and may improve target binding but raises toxicity risks .

Metabolic Stability: The cyanocyclopentyl group in the target compound likely confers resistance to oxidative metabolism, similar to strategies used in ’s melatonin ligands . In contrast, compounds with hydroxyl or methoxy groups () are more prone to phase II metabolism (e.g., glucuronidation) .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step alkylation and amidation, akin to ’s methods (31.8–89.5% yields) . ’s reductive N-alkylation (using LiAlH₄ or Pd/C) offers a contrasting route for aminoethyl-linked analogs .

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